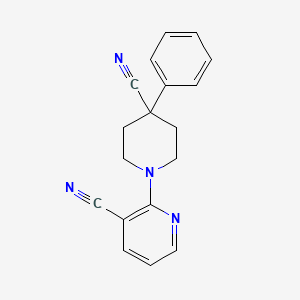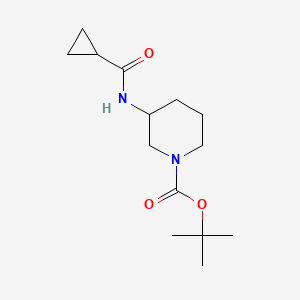![molecular formula C19H25N3O4S B12248948 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12248948.png)
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a thian ring, and a benzoxazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves multiple steps, starting with the preparation of the morpholine and thian intermediates. These intermediates are then coupled with the benzoxazole moiety under specific reaction conditions. Common reagents used in these reactions include n-butyllithium, hexane, and potassium phthalimide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing the use of sensitive intermediates. The process typically includes the use of polar solvents and controlled reaction environments to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A synthetic antibiotic with a similar structural motif, used for treating serious infections.
Indole Derivatives: Compounds with a benzoxazole moiety, known for their diverse biological activities.
Uniqueness
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide stands out due to its unique combination of a morpholine ring, a thian ring, and a benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H25N3O4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C19H25N3O4S/c23-17(13-22-15-3-1-2-4-16(15)26-18(22)24)20-14-19(5-11-27-12-6-19)21-7-9-25-10-8-21/h1-4H,5-14H2,(H,20,23) |
InChI Key |
FSZRDLKNVAKHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine](/img/structure/B12248871.png)
![2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoro-4-methylpyridine](/img/structure/B12248875.png)
![N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B12248884.png)
![4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B12248888.png)
![1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B12248896.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12248903.png)
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B12248905.png)
![2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12248912.png)

![6-cyclopropyl-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248927.png)

![2-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12248935.png)
![2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248941.png)
![3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B12248943.png)
